4-Hydroxy-3-methylbenzoic acid

Physicochemical Characterization Lipophilicity LogP

Researchers requiring a reliable intermediate for azo dye synthesis or a validated standard for metabolomics often face inconsistent purity and supply. This 4-Hydroxy-3-methylbenzoic acid (CAS 499-76-3) resolves those issues with consistent ≥98% purity, suitable for use as a pharmaceutical intermediate and an endogenous metabolite reference. - High-purity (>98%) ensures reproducible results in synthesis and analytical method validation. - Functions as a key building block for azo dyes, agrochemicals, and anti-inflammatory agent synthesis. - Bulk quantities in stock, ready for immediate dispatch to support seamless procurement.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 499-76-3
Cat. No. B1219566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methylbenzoic acid
CAS499-76-3
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)O
InChIInChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11)
InChIKeyLTFHNKUKQYVHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.6 mg/mL at 100 °C

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methylbenzoic Acid (CAS 499-76-3) Technical Baseline for Scientific Procurement


4-Hydroxy-3-methylbenzoic acid (CAS 499-76-3), also designated 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a monohydroxybenzoic acid derivative structurally defined as 4-hydroxybenzoic acid with a methyl substituent at the 3-position [1]. It occurs naturally as a normal organic acid identified in urine specimens from healthy populations . The compound presents as needle-like crystals with a melting point of 173–177 °C and is soluble in hot water, ethanol, and ether . It functions primarily as a chemical intermediate in the synthesis of pharmaceuticals, azo dyes, and agrochemicals [2].

Why 4-Hydroxy-3-methylbenzoic Acid Cannot Be Replaced by Generic Hydroxybenzoic Acids


Generic substitution within the hydroxybenzoic acid class is precluded by substantial differences in physicochemical properties that directly impact reactivity, solubility, and biological application. The presence and position of the methyl group on the aromatic ring of 4-hydroxy-3-methylbenzoic acid alters its lipophilicity (logP) and acidity (pKa) compared to its parent compound 4-hydroxybenzoic acid or positional isomers like 3-hydroxybenzoic acid [1]. These alterations dictate its unique behavior in organic synthesis, particularly as an intermediate in azo dye production [2], and its specific profile as a human endogenous metabolite [3]. The following quantitative evidence demonstrates that interchange with a generic analog would result in a different chemical entity with distinct reactivity, solubility, and biological handling.

4-Hydroxy-3-methylbenzoic Acid: Quantifiable Differentiation Data for Procurement Decisions


Lipophilicity (logP) Comparison: 4-Hydroxy-3-methylbenzoic Acid vs. Parent 4-Hydroxybenzoic Acid

The introduction of a methyl group at the 3-position of the aromatic ring significantly increases the lipophilicity of 4-hydroxy-3-methylbenzoic acid compared to its unsubstituted parent, 4-hydroxybenzoic acid. A higher logP value indicates greater partitioning into non-polar phases, which influences its behavior in organic synthesis, membrane permeability, and extraction processes [1].

Physicochemical Characterization Lipophilicity LogP

Acidity (pKa) Differentiation: 4-Hydroxy-3-methylbenzoic Acid vs. Salicylic Acid

The pKa value determines the ionization state of the carboxylic acid group at a given pH, which is critical for reactivity in coupling reactions and for understanding its behavior in biological systems. 4-Hydroxy-3-methylbenzoic acid is a weaker acid compared to the ortho-hydroxybenzoic acid isomer, salicylic acid [1].

Acid Dissociation pKa Reactivity

Synthetic Route Efficiency: Industrial Yield of 4-Hydroxy-3-methylbenzoic Acid

A primary industrial synthesis route for 4-hydroxy-3-methylbenzoic acid is the acid methylation of o-cresol, which has been optimized to achieve a high yield, making it a cost-effective intermediate for large-scale applications such as azo dye production [1].

Chemical Synthesis Process Chemistry Yield

Purity Benchmarking for Reproducible Research: 4-Hydroxy-3-methylbenzoic Acid from Certified Vendors

For research applications requiring high reproducibility, the purity of 4-hydroxy-3-methylbenzoic acid from certified vendors is a critical differentiator. Analytical data from major chemical suppliers demonstrates that the compound can be obtained with a purity exceeding 99% , which is essential for ensuring that observed biological or chemical effects are attributable to the target compound and not impurities .

Quality Control Purity Analysis HPLC

Optimal Application Scenarios for 4-Hydroxy-3-methylbenzoic Acid (CAS 499-76-3) Based on Evidence


Azo Dye and Specialty Colorant Synthesis

Given its established role as a key intermediate [1] and an efficient industrial synthetic route yielding 88% [1], 4-hydroxy-3-methylbenzoic acid is optimally suited for the synthesis of azo dyes and specialty colorants. Its specific substitution pattern and high purity (≥ 99.0%) ensure predictable color outcomes and enhanced stability in final products such as textiles and inks [1].

Endogenous Metabolite Research and Metabolomics

As a normal organic acid identified in urine from healthy populations [2], this compound is a critical reference standard for metabolomics studies, biomarker discovery, and validating analytical methods. Procurement of a high-purity (≥ 99.77%) and analytically validated standard is essential for accurate quantification and identification in complex biological matrices .

Pharmaceutical Intermediate Development

The compound's distinct physicochemical profile, including its increased lipophilicity (logP 1.86) compared to 4-hydroxybenzoic acid (logP 1.58) [3] and its weaker acidity (pKa 4.38) compared to salicylic acid (pKa 2.98) , makes it a valuable building block. It is used as an intermediate in synthesizing anti-inflammatory agents and analgesics [4], where these properties can influence drug-receptor interactions and pharmacokinetics.

Antimicrobial and Agrochemical Formulation

Owing to its reported antimicrobial properties and use as a precursor for fungicides and plant growth regulators [4], 4-hydroxy-3-methylbenzoic acid serves as a starting material in agrochemical research and development. Its logP value of 1.86 [3] suggests favorable partitioning into biological membranes, a key property for developing effective antifungal and plant protection agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-3-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.